Reactivity Comparison: BCMB vs. Chloromethyl Octyl Ether (CMOE) in Polymer Chloromethylation
BCMB demonstrates significantly higher reactivity than chloromethyl octyl ether (CMOE) under identical conditions, enabling more efficient chloromethylation of aromatic polymers. This higher reactivity translates to reduced reagent consumption and shorter reaction times [1].
| Evidence Dimension | Reactivity (qualitative assessment under identical conditions) |
|---|---|
| Target Compound Data | Higher reactivity (quantified as greater chloromethylation yield or faster rate) |
| Comparator Or Baseline | Chloromethyl octyl ether (CMOE) |
| Quantified Difference | BCMB has higher reactivity than CMOE under similar reaction conditions |
| Conditions | Chloromethylation of poly(phthalazinon ether sulfone ketone) (PPESK) using concentrated H₂SO₄ as solvent/catalyst at ice-bath temperature |
Why This Matters
Higher reactivity enables more efficient use of reagent, reducing costs and processing time in large-scale polymer functionalization.
- [1] Lu, W., Shao, Z. G., Zhang, G., Zhao, Y., Li, J., & Yi, B. (2013). Preparation of anion exchange membranes by an efficient chloromethylation method and homogeneous quaternization/crosslinking strategy. Solid State Ionics, 245-246, 8-18. View Source
